REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([F:11])=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([F:12])[CH:3]=1.COB(OC)OC.B.CSC.[OH-].[Na+]>>[Cl:1][C:2]1[C:10]([F:11])=[CH:9][C:5]([CH2:6][OH:7])=[C:4]([F:12])[CH:3]=1 |f:2.3,4.5|
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Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1F)F
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Name
|
|
Quantity
|
26 mL
|
Type
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reactant
|
Smiles
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COB(OC)OC
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Name
|
|
Quantity
|
86 mL
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Type
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reactant
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Smiles
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B.CSC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred for 18 hours at ambient temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Additional borane-methylsulfide complex (2.47 mL, 24.7 mmol) was added
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Type
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CUSTOM
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Details
|
the reaction to completion
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Type
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EXTRACTION
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Details
|
extracted 3× with ether
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Type
|
DRY_WITH_MATERIAL
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Details
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the combined organic layers were dried over anhydrous MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1F)CO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |